molecular formula C18H22N2O4S B411332 N-(2,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N-(2,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B411332
M. Wt: 362.4g/mol
InChI Key: DVAQISAWDMXACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of 2,5-dimethylaniline with 4-methoxy(methylsulfonyl)aniline in the presence of acetic anhydride. The reaction conditions may include:

    Temperature: Moderate heating (50-100°C)

    Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reaction with reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halogens or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-[4-methoxyphenyl]acetamide
  • N-(2,5-dimethylphenyl)-2-[4-methylsulfonylphenyl]acetamide
  • N-(2,5-dimethylphenyl)-2-[4-methoxyphenyl]acetamide

Uniqueness

N-(2,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H22N2O4S/c1-13-5-6-14(2)17(11-13)19-18(21)12-20(25(4,22)23)15-7-9-16(24-3)10-8-15/h5-11H,12H2,1-4H3,(H,19,21)

InChI Key

DVAQISAWDMXACC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.